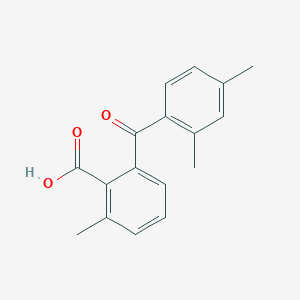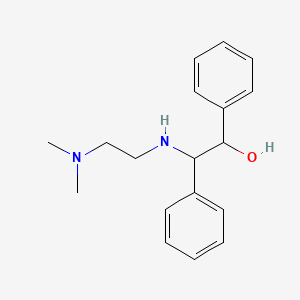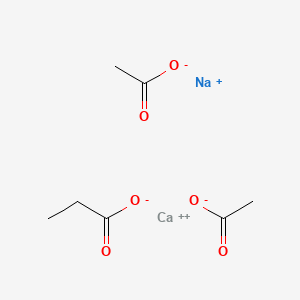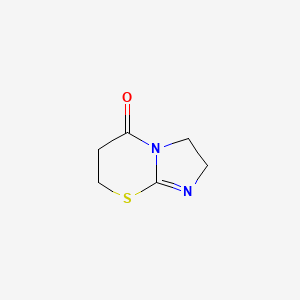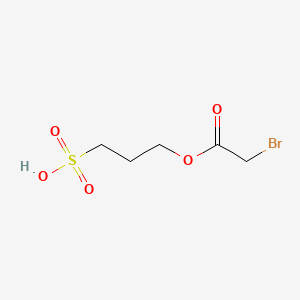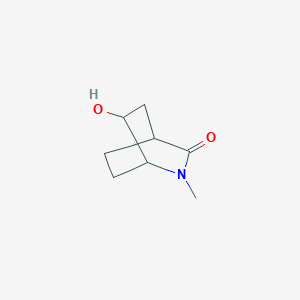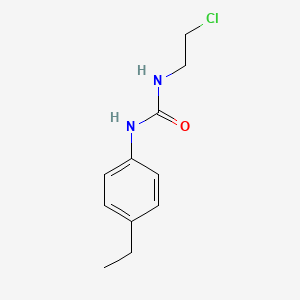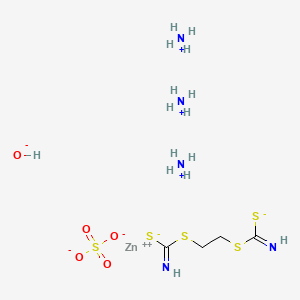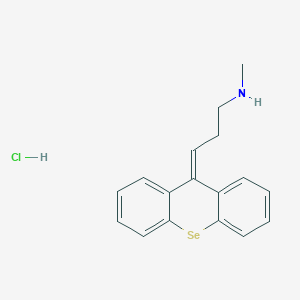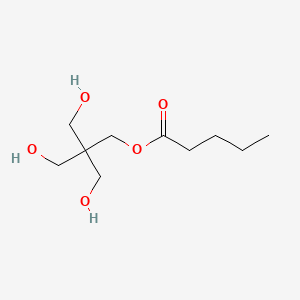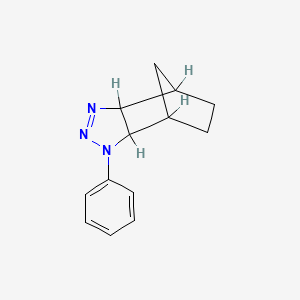
1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzotriazoles, which are known for their stability and versatility in various chemical reactions.
Métodos De Preparación
The synthesis of 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with suitable dipolarophiles. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product yield . Industrial production methods may involve the optimization of these synthetic routes to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole can be compared with other similar compounds such as:
1H-2-Indenone,2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Known for its use in organic synthesis.
3a,4,5,6,7,7a-hexahydro-4,7-methanoindene: Used in the production of various industrial chemicals.
3a,4,5,6,7,7a-hexahydro-4,7-methanoindenylacrylate: Utilized in polymer production.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers.
Propiedades
Número CAS |
1975-39-9 |
|---|---|
Fórmula molecular |
C13H15N3 |
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C13H15N3/c1-2-4-11(5-3-1)16-13-10-7-6-9(8-10)12(13)14-15-16/h1-5,9-10,12-13H,6-8H2 |
Clave InChI |
MXDIENSFVIZEQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2N(N=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



